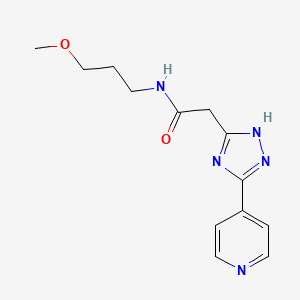

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-8-2-5-15-12(19)9-11-16-13(18-17-11)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUUKFOHDYUJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, such as the 1,2,4-triazole core, acetamide derivatives, and heteroaromatic substituents. Key differences in substituents and functional groups highlight their impact on physicochemical and biological properties.

Structural and Molecular Comparisons

Physicochemical and Functional Differences

- Lipophilicity: The target compound’s methoxypropyl group (logP ~1.8) offers moderate lipophilicity, favoring membrane permeability. Compound A’s phenyl and thioether groups increase logP (~3.2), enhancing lipid bilayer penetration but risking metabolic oxidation . Compound B’s morpholinopropyl substituent (logP ~1.2) improves aqueous solubility, critical for oral bioavailability .

Solubility :

Synthetic Accessibility :

- The target compound likely employs amide coupling between 3-methoxypropylamine and triazole-acetic acid.

- Compound A requires thiol-alkylation for sulfur incorporation, complicating synthesis .

- Compound C’s hydrazide intermediate enables facile Schiff base formation with aldehydes, a versatile route for derivatives .

Biological Activity

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H19N5O2

- Molecular Weight : 299.35 g/mol

The presence of the triazole ring and the pyridine moiety contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves multi-step reactions that integrate the triazole and pyridine functionalities. Various synthetic routes have been explored in literature to optimize yield and purity. For example, one method involves the reaction of 3-methoxypropylamine with suitable triazole derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide demonstrated potent inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has shown potential in cancer research. Studies have indicated that similar triazole derivatives can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 12.0 |

| HepG2 | 9.8 |

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is primarily attributed to its ability to interact with specific biological targets:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in rapidly dividing cancer cells.

- Antibacterial Mechanism : The presence of the triazole ring may interfere with bacterial cell wall synthesis or function by disrupting essential metabolic pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide exhibited enhanced activity against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.